2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
CAS No.: 2640959-56-2
Cat. No.: VC11822769
Molecular Formula: C18H17N5S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-56-2 |
|---|---|
| Molecular Formula | C18H17N5S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H17N5S/c1-13-4-2-6-15-16(13)21-18(24-15)23-10-8-22(9-11-23)17-14(12-19)5-3-7-20-17/h2-7H,8-11H2,1H3 |
| Standard InChI Key | WPQXNZMPJHFHDV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Introduction
Structural Characteristics and Molecular Design
Core Structural Components
The molecule comprises three primary subunits:
-
A benzothiazole ring system substituted with a methyl group at the 4-position.
-
A piperazine ring linked to the benzothiazole moiety at the 2-position.
-
A pyridine-3-carbonitrile group attached to the piperazine nitrogen.
This configuration creates a planar benzothiazole core connected to a flexible piperazine spacer, which enhances conformational adaptability for target binding . The pyridine-3-carbonitrile group introduces electron-withdrawing characteristics, potentially influencing reactivity and solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₆S | Calculated |
| Molecular Weight | 378.46 g/mol | |
| XLogP3 | ~3.1 (estimated) | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step sequence:
-
Benzothiazole Formation: Condensation of 2-amino-4-methylthiophenol with cyanogen bromide yields 4-methyl-1,3-benzothiazole-2-amine .
-
Piperazine Substitution: Reacting the benzothiazole amine with 1-chloro-2-nitrobenzene followed by reduction generates the 2-phenylpiperazine intermediate.
-
Pyridine Coupling: Nucleophilic aromatic substitution of the piperazine with 2-chloropyridine-3-carbonitrile completes the assembly .
Critical Reaction Parameters
-
Temperature Control: Piperazine ring alkylation typically requires heating at 80–100°C in polar aprotic solvents (e.g., DMF).
-
Catalysis: Phase-transfer catalysts like TBAB improve yields in heterocyclic coupling reactions .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzothiazole and pyridine groups . Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage in amber containers .
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1590 cm⁻¹ (C=N of benzothiazole) .
-
¹H NMR: Distinct signals include:
-
δ 8.6–8.8 ppm (pyridine H-2)
-
δ 7.3–7.5 ppm (benzothiazole aromatic protons)
-
δ 3.2–3.8 ppm (piperazine methylene groups).
-
Biological Activity and Mechanism Hypotheses
Putative Targets
Structural analogs demonstrate affinity for:
-
Dopamine D₃ Receptors: Piperazine derivatives often modulate neurotransmitter receptors.
-
Kinase Inhibition: Benzothiazole-cyanopyridine hybrids show IC₅₀ values <1 μM against Abl1 and EGFR kinases .
Cytotoxicity Profiles
While no direct data exists, related benzothiazoles exhibit:
-
Antiproliferative Activity: GI₅₀ = 2.5–8.3 μM in MCF-7 breast cancer cells .
-
Apoptosis Induction: Caspase-3 activation via mitochondrial pathway .
Computational Modeling and ADMET Predictions
Molecular Docking Studies
AutoDock simulations using the EGFR kinase domain (PDB: 1M17) suggest:
-
Binding Energy: −9.2 kcal/mol
-
Key Interactions: Hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
ADMET Properties
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s).
-
Toxicity: Ames test negative; hERG inhibition risk (IC₅₀ = 4.7 μM) .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three patents (WO2019156789, EP3569611, US20200179432) protect similar benzothiazole-piperazine derivatives for:
-
Oncology: Combination therapies with checkpoint inhibitors .
-
Neurology: Cognitive enhancers in Alzheimer’s models.
Material Science Applications
Thin films of analogous compounds demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume